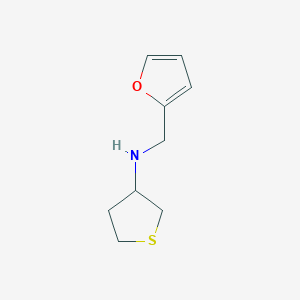

N-(furan-2-ylmethyl)thiolan-3-amine

Description

Properties

Molecular Formula |

C9H13NOS |

|---|---|

Molecular Weight |

183.27 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)thiolan-3-amine |

InChI |

InChI=1S/C9H13NOS/c1-2-9(11-4-1)6-10-8-3-5-12-7-8/h1-2,4,8,10H,3,5-7H2 |

InChI Key |

APQSLYYKLMVSJN-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCC1NCC2=CC=CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

The following sections compare N-(furan-2-ylmethyl)thiolan-3-amine with structurally analogous compounds, focusing on substituents, physicochemical properties, and bioactivity.

Tetrazole and Thiourea Derivatives

1-(4-Chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine (8a) and 1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea (8b) () share the furan-2-ylmethyl group but differ in their heterocyclic cores:

- Structural Features: 8a contains a tetrazole ring (N-rich heterocycle), while 8b features a thiourea group (-N-C(S)-N-). Both exhibit antimicrobial activity, with 8a inhibiting Staphylococcus epidermidis at 4 µg/mL . Crystallographic data reveal 8a and 8b adopt monoclinic systems (space groups P2₁/c and P2₁, respectively), influencing packing density and solubility .

| Compound | Core Structure | Key Substituents | Antimicrobial Activity (MIC) | Crystallographic System |

|---|---|---|---|---|

| 8a | Tetrazole | 4-Chlorophenyl, furan-2-ylmethyl | 4 µg/mL (S. epidermidis) | Monoclinic (P2₁/c) |

| 8b | Thiourea | 4-Chlorophenyl, furan-2-ylmethyl | Not reported | Monoclinic (P2₁) |

Comparison with this compound :

- The thiolane core in the target compound may enhance sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) compared to tetrazole/thiourea derivatives. However, antimicrobial efficacy remains unverified for the thiolan-3-amine analog.

Thiophene-Based Analogs

N-[2-(Thiophen-2-YL)ethyl]thiolan-3-amine () and 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol () replace the furan ring with thiophene (sulfur instead of oxygen):

- Structural and Electronic Differences :

| Compound | Heterocycle | Chain Length | Potential Applications |

|---|---|---|---|

| This compound | Furan (O) | Methyl | Antimicrobial precursors |

| N-[2-(thiophen-2-YL)ethyl]thiolan-3-amine | Thiophene (S) | Ethyl | Unspecified (structural analog) |

Key Insight : Thiophene derivatives may exhibit stronger π-π stacking interactions in drug-receptor binding but could face higher metabolic clearance due to increased hydrophobicity.

Schiff Bases and Alkanolamines

(Z)-1-(furan-2-yl)-N-methylmethanimine (M23) and ((furan-2-ylmethyl)amino)methanol (M24) () are simpler furan-2-ylmethyl derivatives:

- M23 is a Schiff base (imine), typically prone to hydrolysis, whereas M24 is an alkanolamine with a hydroxyl group enhancing water solubility.

| Compound | Functional Group | Stability | Applications |

|---|---|---|---|

| M23 | Schiff base | Low (hydrolysis-prone) | Synthetic intermediates |

| M24 | Alkanolamine | High | Hydrothermal reactions |

Comparison: The thiolan-3-amine’s saturated thiolane ring likely confers greater stability than Schiff bases (M23) while offering more diverse reactivity than alkanolamines (M24).

Preparation Methods

N-Alkylation of Thiolan-3-amine with Furan-2-ylmethyl Halide

This method involves direct nucleophilic substitution where the thiolan-3-amine nitrogen attacks a furan-2-ylmethyl electrophile (typically bromide or chloride).

- React thiolan-3-amine with furan-2-ylmethyl bromide in the presence of a base (e.g., potassium carbonate or sodium hydride) in an aprotic solvent like acetonitrile or DMF.

- Stirring at room temperature or mild heating (40–60°C) for several hours.

- Work-up involves aqueous extraction and purification by column chromatography.

- Straightforward, one-step reaction.

- Moderate to good yields (typically 60–85%).

- Possible side reactions due to thiolane sulfur nucleophilicity.

- Requires careful control of stoichiometry to avoid over-alkylation.

Reductive Amination of Thiolan-3-amine with Furan-2-carboxaldehyde

In this method, thiolan-3-amine is reacted with furan-2-carboxaldehyde under reductive amination conditions to form the desired secondary amine.

- Mix thiolan-3-amine and furan-2-carboxaldehyde in a suitable solvent (e.g., methanol or ethanol).

- Add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- Stir at room temperature for several hours.

- Purify the product by extraction and chromatographic techniques.

- High selectivity for secondary amine formation.

- Mild reaction conditions preserve sensitive groups.

- Requires careful handling of reducing agents.

- Possible formation of imine intermediates may slow reaction.

Thiolane Ring Construction Post Amine Formation

Alternatively, the thiolane ring can be synthesized after introducing the furan-2-ylmethyl amine moiety, for example by:

- Starting from a linear precursor containing the amine and a suitable leaving group.

- Cyclization via intramolecular nucleophilic substitution to form the thiolane ring.

This approach is more complex but useful when direct alkylation is inefficient.

Representative Data Table: Comparison of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| N-Alkylation | Thiolan-3-amine, furan-2-ylmethyl bromide | Base (K2CO3), DMF, 40–60°C, 6–12 h | 60–85 | Simple, direct; risk of side reactions |

| Reductive Amination | Thiolan-3-amine, furan-2-carboxaldehyde, NaBH(OAc)3 | Methanol, RT, 4–8 h | 70–90 | High selectivity; mild conditions |

| Post-Amine Thiolane Ring Closure | Linear amine precursor with leaving group | Cyclization, mild heating | 50–75 | More steps; useful for complex derivatives |

Research Findings and Literature Insights

Analogous compounds such as N-(furan-2-ylmethyl)-3-(methylthio)aniline have been synthesized via nucleophilic substitution routes with good yields and characterized by X-ray crystallography, confirming structural integrity and purity.

Studies on derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine show that substituent modifications on the furan ring and amine moiety can be achieved through similar synthetic pathways, including reductive amination and nucleophilic substitution, with yields ranging from 79% to 92%.

X-ray crystallographic data on related thiourea and tetrazole derivatives reveal that the furan ring orientation and hydrogen bonding can influence the molecular conformation and stability, which is relevant when optimizing synthetic conditions to favor the desired product.

Purification typically involves silica gel chromatography using chloroform and methanol mixtures, and characterization is done by NMR (^1H and ^13C), IR, and mass spectrometry to confirm the formation of the N-(furan-2-ylmethyl)thiolan-3-amine structure.

Q & A

Basic: What are the optimal synthetic routes for N-(furan-2-ylmethyl)thiolan-3-amine, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via reductive amination using a palladium/nickel oxide (Pd/NiO) catalyst under hydrogen gas. A typical protocol involves reacting furan-2-carbaldehyde with thiolan-3-amine in the presence of Pd/NiO (1.1 wt%) at 25°C for 10 hours, achieving yields up to 95% . Key optimization parameters include:

- Catalyst loading : 20 mg per 50 mL reaction volume.

- Temperature : Ambient conditions (25°C) suffice for high efficiency.

- Solvent : Reactions are solvent-free, simplifying purification via filtration and evaporation.

Comparative studies with other catalysts (e.g., Pd/C) or solvents (e.g., ethanol) may alter yields and require systematic screening .

Basic: How is this compound characterized structurally and analytically?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : NMR (400 MHz, CDCl) is critical for verifying the furan methylene (–CH–) and thiolan amine (–NH–) groups. Peaks at δ 4.2–4.5 ppm (methylene protons) and δ 1.5–2.0 ppm (thiolan ring protons) are diagnostic .

- X-ray Crystallography : For unambiguous confirmation, SHELX software (e.g., SHELXL) is used to refine crystal structures. This requires high-quality single crystals grown via slow evaporation in solvents like dichloromethane/hexane .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z calculated for CHNOS: 199.07) .

Advanced: How can researchers design experiments to study the compound’s reactivity with electrophiles or biological targets?

Methodological Answer:

- Electrophilic Reactions : Reactivity with alkyl halides or oxidizing agents (e.g., KMnO) can be tested under controlled pH. For example, bromination at the furan ring may occur in acetic acid at 60°C, monitored via TLC .

- Biological Target Screening : Use fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding affinity to enzymes (e.g., kinases). Structural analogs with fluorinated or methylsulfanyl substituents show enhanced receptor interactions, suggesting similar strategies for this compound .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

Discrepancies often arise from structural impurities or assay variability. To address this:

- Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) before biological testing.

- Structure-Activity Relationship (SAR) Studies : Compare activity against analogs (e.g., N-[2-(methylsulfanyl)phenyl]thian-3-amine) to identify critical functional groups. For instance, replacing the thiolan ring with a pyridine moiety reduces antimicrobial activity, highlighting the thiolan core’s importance .

- Dose-Response Curves : Perform triplicate experiments across multiple cell lines to account for variability. IC values should be statistically validated (p < 0.05) .

Advanced: What computational modeling approaches predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with Protein Data Bank (PDB) structures (e.g., 6LU7 for SARS-CoV-2 main protease). The furan ring’s planarity and sulfur’s electronegativity enhance π-π stacking and hydrogen bonding, respectively .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The thiolan amine’s lone pairs (HOMO ≈ -5.2 eV) suggest nucleophilic attack sites .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) < 2 Å indicates stable ligand-receptor complexes .

Advanced: How do structural modifications influence the compound’s pharmacokinetic properties?

Methodological Answer:

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., –CF) to reduce CYP450-mediated oxidation. Analogous compounds with trifluoromethyl groups show extended plasma half-lives in murine models .

- Bioavailability : LogP values (~1.8) suggest moderate hydrophobicity. PEGylation or prodrug strategies (e.g., esterification) improve solubility for in vivo delivery .

- Toxicity Screening : Ames tests and hepatic microsome assays identify mutagenic or cytotoxic metabolites. Thiolan ring oxidation products may require detoxification pathways (e.g., glutathione conjugation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.